molecular formula C19H16N8O4 B11531879 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11531879
M. Wt: 420.4 g/mol
InChI Key: DALVHTVVOAPRCJ-UFFVCSGVSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H16N8O4

Molecular Weight

420.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H16N8O4/c1-30-13-9-5-8-12(16(13)28)10-21-23-19(29)14-15(11-6-3-2-4-7-11)27(26-22-14)18-17(20)24-31-25-18/h2-10,28H,1H3,(H2,20,24)(H,23,29)/b21-10+

InChI Key

DALVHTVVOAPRCJ-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Origin of Product

United States

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